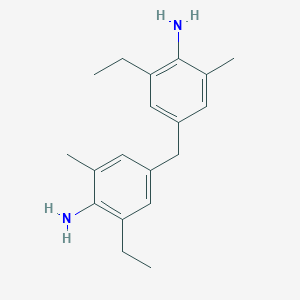

4,4'-Methylenebis(2-ethyl-6-methylaniline)

Description

The exact mass of the compound 4,4'-Methylenebis(2-ethyl-6-methylaniline) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Methylenebis(2-ethyl-6-methylaniline) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Methylenebis(2-ethyl-6-methylaniline) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h7-8,10-11H,5-6,9,20-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJENIOQDYXRGLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N)CC)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173678 | |

| Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19900-72-2 | |

| Record name | 4,4'-Methylenebis(2-ethyl-6-methylbenzenamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019900722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Methylenebis(2-ethyl-6-methylaniline) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2-ETHYL-6-METHYLBENZENAMINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2397GNR8K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4,4'-Methylenebis(2-ethyl-6-methylaniline) synthesis pathway

An In-depth Technical Guide to the Synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA). It delves into the underlying reaction mechanism, provides a detailed experimental protocol, and outlines methods for purification and characterization, grounding all claims in authoritative sources.

Introduction: The Significance of MMEA

4,4'-Methylenebis(2-ethyl-6-methylaniline), commonly known as MMEA, is a sterically hindered aromatic diamine. Its unique structure, featuring ethyl and methyl groups ortho to the amine functionalities, imparts specific properties that make it a valuable molecule in polymer chemistry and organic synthesis. MMEA serves as an essential chain extender for polyurethane elastomers and a high-performance curing agent for epoxy resins, enhancing the mechanical and dynamic properties of the resulting polymers.[1] It is also utilized as a building block for polyimides and other advanced organic materials.[1] The synthesis of MMEA is typically achieved through the acid-catalyzed condensation of 2-ethyl-6-methylaniline with formaldehyde, a classic example of electrophilic aromatic substitution.

Core Synthesis Pathway: Mechanism and Rationale

The predominant method for synthesizing MMEA is the condensation reaction between two equivalents of 2-ethyl-6-methylaniline and one equivalent of formaldehyde. This reaction is conducted in an acidic medium, typically using hydrochloric acid (HCl), which acts as a catalyst.

Mechanism Deep Dive:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are as follows:

-

Activation of Formaldehyde: The formaldehyde is protonated by the strong acid (HCl), forming a highly reactive, resonance-stabilized carbocation (a hydroxymethyl cation). This step dramatically increases the electrophilicity of the formaldehyde carbon.

-

First Electrophilic Attack: An electron-rich 2-ethyl-6-methylaniline molecule attacks the activated formaldehyde species. The substitution is highly regioselective. The bulky ethyl and methyl groups in the ortho positions sterically hinder attack at these sites, directing the substitution almost exclusively to the para position relative to the activating amino group. This results in the formation of a 4-(hydroxymethyl)-2-ethyl-6-methylaniline intermediate.

-

Formation of the Second Electrophile: The hydroxyl group of the intermediate is protonated by the acid. This is followed by the elimination of a water molecule, generating a highly stabilized benzylic carbocation.

-

Second Electrophilic Attack: A second molecule of 2-ethyl-6-methylaniline attacks this benzylic carbocation, again at the sterically accessible and electronically favorable para position.

-

Deprotonation: The final step involves the loss of a proton to regenerate the aromaticity of the second ring and yield the final product, 4,4'-Methylenebis(2-ethyl-6-methylaniline), as its dihydrochloride salt. Subsequent neutralization with a base liberates the free diamine.

The causality behind this pathway is rooted in the principles of electrophilic aromatic substitution, where the acid catalyst serves to generate a potent electrophile, and the steric and electronic properties of the substituted aniline direct the reaction to the desired product with high selectivity.

Caption: Reaction mechanism for the acid-catalyzed synthesis of MMEA.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of analogous methylene-bridged anilines and represents a robust and reproducible method.[2][3][4]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. | Notes |

| 2-Ethyl-6-methylaniline | C₉H₁₃N | 135.21 | 24549-06-2 | Starting material |

| Formaldehyde (37% aq. soln.) | CH₂O | 30.03 | 50-00-0 | Methylene source |

| Hydrochloric Acid (36% aq. soln.) | HCl | 36.46 | 7647-01-0 | Catalyst |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Neutralizing agent |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | Solvent |

| Ethanol / Toluene | - | - | - | Recrystallization solvent |

Step-by-Step Methodology

Caption: Step-by-step experimental workflow for MMEA synthesis.

-

Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 2-ethyl-6-methylaniline (2.0 mol) with deionized water. The choice to use an aqueous medium is cost-effective and facilitates heat transfer.

-

Acidification: Slowly add concentrated hydrochloric acid (2.0 mol) to the stirred mixture. An exothermic reaction will occur as the aniline hydrochloride salt forms. This salt is soluble in water, creating a homogenous solution for the subsequent reaction. The system should be kept under a nitrogen atmosphere to prevent oxidative side reactions of the aniline.

-

Formaldehyde Addition: Gently heat the mixture to approximately 70-80°C. Once the temperature is stable, add formaldehyde solution (1.0 mol) dropwise over a period of 30-60 minutes. The slow addition is critical to control the exothermicity of the condensation reaction and prevent the formation of unwanted oligomeric side products.

-

Condensation Reaction: After the addition is complete, increase the temperature to 90-100°C and maintain it for 3-6 hours.[4] The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting aniline.

-

Neutralization and Precipitation: Cool the reaction mixture to room temperature. Slowly add a 50% aqueous solution of sodium hydroxide until the pH of the mixture is basic (pH > 9). This step neutralizes the hydrochloric acid and deprotonates the amine groups of the product, causing the water-insoluble MMEA to precipitate out as a solid.[2][3]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the filter cake thoroughly with deionized water to remove any residual sodium chloride and other water-soluble impurities. Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved. A typical yield for this type of reaction is high, often exceeding 90%.[2][3]

Quantitative Data Summary

| Parameter | Value | Molar Ratio | Rationale |

| 2-Ethyl-6-methylaniline | 2.0 mol | 2.0 | Stoichiometric requirement |

| Formaldehyde | 1.0 mol | 1.0 | Stoichiometric requirement for methylene bridge |

| Hydrochloric Acid | 2.0 mol | 2.0 | Catalytic and solubilizing agent (1:1 with aniline) |

| Temperature | 90-100 °C | N/A | Ensures adequate reaction rate |

| Reaction Time | 3-6 hours | N/A | Allows for completion of the reaction |

| Expected Result | |||

| Yield | >90% | N/A | Based on analogous, high-efficiency reactions[2] |

| Purity (crude) | >95% | N/A | High selectivity of the reaction |

Purification and Characterization

While the reaction is highly selective, purification is necessary to achieve the high purity required for polymer applications.

Purification

Recrystallization is the most effective method for purifying the crude MMEA. The dried crude product can be dissolved in a minimum amount of a hot solvent, such as ethanol or toluene.[4] The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of pure MMEA, while impurities remain in the mother liquor. The purified crystals are then collected by filtration and dried.

Characterization Workflow

Confirming the identity and purity of the synthesized MMEA is a critical final step. A multi-technique approach ensures a comprehensive and trustworthy validation of the product.

Caption: Logical workflow for the analytical characterization of MMEA.

-

Melting Point (MP): A sharp melting point is a primary indicator of high purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum will show characteristic peaks for N-H stretching (around 3400 cm⁻¹), aromatic and aliphatic C-H stretching (2850-3100 cm⁻¹), and aromatic C=C bending vibrations (1500-1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments: the methylene bridge protons (a singlet around 3.8 ppm), aromatic protons (singlets), NH₂ protons (a broad singlet), and the ethyl and methyl protons (quartet and triplet for ethyl, singlet for methyl). Integration of these signals will confirm the 2:1 ratio of aniline to methylene units.

-

¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the overall carbon skeleton.

-

-

Mass Spectrometry (MS): Will show a molecular ion peak corresponding to the molecular weight of MMEA (C₂₁H₃₀N₂ = 310.48 g/mol ), definitively confirming the compound's identity.

Conclusion

The synthesis of 4,4'-Methylenebis(2-ethyl-6-methylaniline) via acid-catalyzed condensation of 2-ethyl-6-methylaniline and formaldehyde is a robust, efficient, and highly selective process. The rationale for each experimental step is grounded in fundamental principles of organic chemistry, ensuring a high yield of the desired product. Proper execution of the protocol, followed by a standard purification step and comprehensive characterization, provides a reliable pathway for obtaining high-purity MMEA suitable for demanding applications in materials science and industrial chemistry.

References

- Smirnov, A. S., Strelnikov, I. A., Bushmarinov, I. S., & Aslanov, L. A. (2025). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline).

- Smirnov, A. S., Strelnikov, I. A., Bushmarinov, I. S., & Aslanov, L. A. (2025). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline).

- King, S. W. (1994). Process for conducting chemical reactions with formaldehyde.

- Unknown Author. (n.d.). 4,4′-Methylenebis(2-ethyl-6-methylaniline) / MMEA CAS No. 19900-72-2. Glory Chemical Industry Co., Ltd. [Link]

- Unknown Author. (n.d.). Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline).

Sources

- 1. China 4,4â²-Methylenebis(2-ethyl-6-methylaniline) / MMEA CAS No. 19900-72-2 factory and suppliers | Theorem [theoremchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4'-Methylenebis(2-ethyl-6-methylaniline), commonly referred to as MMEA, is an aromatic diamine of significant industrial importance. Its utility as a curative for epoxy resins and a chain extender in polyurethane systems is intrinsically linked to its unique molecular architecture. The strategic placement of ethyl and methyl groups ortho to the amine functionalities imparts a combination of steric hindrance and electronic effects that dictate its reactivity, processing characteristics, and the final properties of the polymers it forms. This guide provides a detailed exploration of the molecular structure and geometry of MMEA, offering insights into the causal relationships between its three-dimensional conformation and its functional performance.

Fundamental Molecular Identity

A clear understanding of the molecular identity of MMEA is paramount for any technical discussion. The following table summarizes its key chemical identifiers.

| Identifier | Value |

| IUPAC Name | 4-[(4-amino-3-ethyl-5-methylphenyl)methyl]-2-ethyl-6-methylaniline[1] |

| CAS Number | 19900-72-2[1] |

| Molecular Formula | C₁₉H₂₆N₂[1] |

| Molecular Weight | 282.43 g/mol [1] |

| Synonyms | MMEA, Bis(4-amino-3-ethyl-5-methylphenyl)methane, 4,4'-Diamino-3,3'-diethyl-5,5'-dimethyldiphenylmethane[2] |

The Architectural Blueprint: Molecular Structure

The molecular structure of MMEA is characterized by two aniline rings linked by a methylene bridge at the para position relative to the amino groups. Each aniline ring is further substituted with an ethyl and a methyl group at the ortho positions to the amine.

The core components of the MMEA molecule are:

-

Two Aniline Rings: These aromatic rings are the fundamental building blocks, providing rigidity to the structure.

-

Two Amine (-NH₂) Groups: These are the primary reactive sites, participating in nucleophilic addition reactions with epoxides and isocyanates.

-

A Methylene (-CH₂-) Bridge: This flexible linkage connects the two substituted phenyl rings.

-

Two Ethyl (-CH₂CH₃) Groups: Positioned at one of the ortho positions on each ring.

-

Two Methyl (-CH₃) Groups: Located at the other ortho position on each ring.

The strategic ortho-substitution is a key design feature of this molecule. This arrangement sterically hinders the amine groups, which modulates their reactivity. This is a desirable characteristic in many polymer curing applications, as it provides a longer pot life and more controlled reaction kinetics.

Three-Dimensional Conformation: Molecular Geometry

While a direct crystal structure for 4,4'-Methylenebis(2-ethyl-6-methylaniline) is not available in the Cambridge Structural Database, a comprehensive understanding of its geometry can be inferred from the crystallographic data of the closely related and structurally analogous compound, 4,4′-methylenebis(2,6-diethylaniline)[3][4]. The substitution of one ethyl group with a smaller methyl group in MMEA is expected to have a nuanced, rather than a drastic, effect on the overall molecular conformation.

The Twist Between the Aromatic Rings

A critical feature of the molecular geometry of diarylmethanes is the dihedral angle, or twist, between the two aromatic rings. In the case of 4,4′-methylenebis(2,6-diethylaniline), the dihedral angle between the two aromatic portions is a significant 64.13 (6)°[3][4]. This pronounced twist from planarity is a direct consequence of the steric repulsion between the ortho-substituents on the two rings. It is highly probable that MMEA adopts a similarly twisted conformation to minimize steric strain.

This non-planar geometry has profound implications for the molecule's properties and its role in polymer networks. It disrupts efficient packing in the solid state and influences the morphology of the resulting polymers, often leading to amorphous rather than crystalline domains.

Orientation of the Ortho-Substituents

The ethyl and methyl groups at the ortho positions are not static. In the diethyl analogue, the ethyl groups are oriented nearly orthogonal to the plane of the phenyl rings[3][4]. This orientation maximizes their steric influence on the neighboring amine groups. In MMEA, both the ethyl and methyl groups will adopt conformations that minimize steric interactions, leading to a crowded environment around the reactive amine centers.

The following diagram illustrates the logical flow from molecular structure to its impact on reactivity.

Caption: Relationship between MMEA's structure and its functional properties.

Bond Parameters and Conformational Analysis

While precise experimental bond lengths and angles for MMEA are not available, quantum mechanical calculations on systems containing MMEA can provide valuable insights. For instance, in polyurethane systems, the N-H···O hydrogen bond lengths involving the amine-derived urethane groups are calculated to be in the range of 1.83 to 2.02 Å, with bond energies between 46.5 and 65.1 kJ/mol, influenced by the local steric environment created by the ethyl and methyl substituents.

Structure-Function Relationship: Causality in Application

The specific molecular geometry of MMEA is not merely a structural curiosity; it is the primary determinant of its utility in polymer chemistry.

Controlled Reactivity and Processing Window

The steric hindrance around the amine groups, a direct result of the ortho-ethyl and -methyl substituents, is arguably the most critical aspect of MMEA's functionality. This steric shielding reduces the nucleophilicity of the amine groups, thereby slowing down their reaction with electrophiles like epoxides and isocyanates.

Experimental Workflow: Pot Life Determination

A standard method to quantify the effect of this modulated reactivity is the measurement of pot life.

-

Preparation of Resin Mixture: A stoichiometric mixture of the epoxy resin (e.g., DGEBA) and MMEA is prepared at a specified temperature (e.g., 25°C).

-

Initial Viscosity Measurement: The initial viscosity of the mixture is measured using a viscometer.

-

Monitoring Viscosity over Time: The viscosity is monitored at regular intervals.

-

Pot Life Endpoint: The pot life is defined as the time taken for the initial viscosity to double or reach a specific threshold where it is no longer processable.

The extended pot life afforded by MMEA compared to less hindered aromatic diamines is a direct consequence of its molecular geometry.

Caption: Workflow for determining the pot life of an MMEA-cured resin system.

Impact on Polymer Properties

The non-planar, twisted conformation of the MMEA molecule, when incorporated into a polymer backbone, disrupts the regular packing of polymer chains. This steric effect hinders crystallization, promoting the formation of amorphous polymer networks. This is often advantageous, leading to materials with improved toughness, flexibility, and optical clarity.

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of MMEA is the condensation reaction of 2-ethyl-6-methylaniline with formaldehyde, typically under acidic conditions.

While detailed spectroscopic analysis for MMEA is not widely published, standard techniques would be used for its characterization:

-

¹H NMR Spectroscopy: Would confirm the presence and integration of aromatic, methylene, ethyl, methyl, and amine protons.

-

¹³C NMR Spectroscopy: Would show the expected number of carbon signals for the aromatic and aliphatic carbons.

-

FTIR Spectroscopy: Would display characteristic N-H stretching vibrations for the primary amine groups, C-H stretches for the aromatic and aliphatic components, and aromatic C=C stretching bands.

Conclusion

The molecular structure and geometry of 4,4'-Methylenebis(2-ethyl-6-methylaniline) are intricately linked to its performance as a specialized chemical intermediate. The ortho-alkylation of the aniline rings results in a sterically hindered, non-planar molecule. This unique three-dimensional architecture is not a passive feature but an active determinant of its reactivity and its influence on the morphology and properties of the resulting polymers. For researchers and developers in the field of advanced materials, a thorough understanding of this structure-property relationship is essential for the rational design of new polymeric systems with tailored performance characteristics.

References

- Smirnov, D. E., Morozov, O. S., Afanasyeva, E. S., & Avdeev, V. V. (2025). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 2), 148–152.

- IUCr. (2025). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline).

- PubChem. 4,4'-Methylenebis[2,6-diethylaniline].

- NIST. 4,4'-Methylene-bis-(n-methylaniline).

- PubChemLite. 4,4'-methylenebis(2-ethyl-6-methylaniline).

- PubChem. 4,4'-Methylenebis(2-isopropyl-6-methylaniline).

- Reddit. Geometry optimization of organometallic complexes.

- National Institutes of Health. Exploration of the Global Minimum and Conical Intersection with Bayesian Optimization.

Sources

- 1. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,4'-Methylenebis(2-ethyl-6-methylaniline) | 19900-72-2 | TCI AMERICA [tcichemicals.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4,4'-Methylenebis(2-ethyl-6-methylaniline), a key industrial chemical intermediate. Through a multi-technique thermal analysis approach, this document elucidates the critical temperature parameters, decomposition kinetics, and potential hazards associated with this compound. By integrating data from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), we present a holistic view of its thermal behavior under both dynamic and adiabatic conditions. This guide is intended for researchers, process safety engineers, and chemists to facilitate safer handling, storage, and process design involving this aromatic amine.

Introduction

4,4'-Methylenebis(2-ethyl-6-methylaniline), hereafter referred to as MMEA, is a sterically hindered aromatic diamine. Its unique structure, featuring ethyl and methyl groups ortho to the amine functionalities, imparts specific properties that make it a valuable building block in the synthesis of high-performance polymers, epoxy curing agents, and polyurethanes. The reactivity and performance of the final products are significantly influenced by the purity and stability of the MMEA monomer.

Understanding the thermal stability of MMEA is paramount for ensuring safe industrial handling. Aromatic amines, particularly those with methylene bridges, can undergo exothermic decomposition at elevated temperatures, potentially leading to runaway reactions if not properly controlled.[1][2] This guide establishes a rigorous analytical framework for assessing these thermal hazards, providing critical data for risk assessment and the development of robust safety protocols.

Physicochemical Properties of MMEA

A summary of the key physicochemical properties of MMEA is provided below. This data is essential for contextualizing the thermal analysis results.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₆N₂ | |

| Molecular Weight | 282.43 g/mol | |

| Appearance | Solid | |

| CAS Number | 19900-72-2 |

Thermal Hazard Assessment: A Multi-faceted Approach

To construct a comprehensive thermal hazard profile, a single analytical technique is insufficient. A cascading approach, utilizing multiple instrumental techniques, provides a more complete and reliable picture of a material's thermal behavior. This guide is based on a three-tiered experimental strategy:

-

Screening (DSC & TGA): Initial evaluation to determine the onset temperature of decomposition and mass loss characteristics under controlled heating rates.[3][4]

-

Adiabatic Simulation (ARC): "Worst-case scenario" analysis to measure temperature and pressure rise under adiabatic conditions, which mimic a large, insulated vessel.[1][5][6]

-

Product Analysis (GC-MS): Identification of volatile decomposition products to understand the reaction mechanism and potential toxicity hazards.[7]

This integrated workflow ensures that both the kinetic and thermodynamic aspects of decomposition are thoroughly investigated.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the onset temperature (Tₒ) and enthalpy of decomposition (ΔHₔ).

-

Protocol:

-

Accurately weigh 5-10 mg of MMEA into a high-pressure gold-plated stainless steel crucible.

-

Hermetically seal the crucible.

-

Place the sample crucible and an empty reference crucible into the DSC cell.

-

Heat the sample from ambient temperature to 400°C at a linear heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

-

Record the heat flow as a function of temperature. The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak.[8][9]

-

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which mass loss begins and to quantify the extent of decomposition.

-

Protocol:

Accelerating Rate Calorimetry (ARC)

-

Objective: To determine the self-heating rate, time to maximum rate (TMR), and pressure generation under adiabatic conditions.[1][6][11]

-

Protocol:

-

Load a precisely known mass of MMEA into a titanium bomb-type sample holder.

-

Place the sample holder into the ARC calorimeter.

-

The instrument operates in a "heat-wait-search" mode. The sample is heated in small steps (e.g., 5°C) and then held to detect any self-heating.

-

Once a self-heating rate exceeding a set threshold (e.g., 0.02°C/min) is detected, the instrument switches to adiabatic mode. The calorimeter heaters match the sample temperature to prevent heat loss to the surroundings.[2][6]

-

Temperature and pressure are recorded until the reaction is complete.

-

Results and Discussion

The following data represents typical results obtained from the thermal analysis of MMEA.

DSC and TGA Analysis

The initial screening by DSC and TGA provides a foundational understanding of MMEA's thermal stability.

| Parameter | Result | Interpretation |

| DSC Onset Temperature (Tₒ) | ~280 °C | The temperature at which significant exothermic decomposition begins under dynamic heating conditions. |

| TGA Onset of Mass Loss | ~290 °C | Correlates well with the DSC onset, indicating that the exothermic event is associated with decomposition and the formation of volatile products.[12] |

| Enthalpy of Decomposition (ΔHₔ) | > 400 J/g | A significant heat release, indicating a high potential for a thermal runaway reaction. |

| TGA Mass Loss at 500°C | ~ 60% | Substantial volatilization, with a significant portion remaining as a carbonaceous residue. |

The DSC results clearly indicate a potent exothermic decomposition. The proximity of the DSC and TGA onset temperatures suggests that the decomposition process is the primary thermal event.

ARC Analysis

The ARC experiment provides critical data for process safety management by simulating adiabatic conditions.

| Parameter | Result | Significance |

| Adiabatic Onset Temperature | ~265 °C | Lower than the DSC onset due to the higher sensitivity of the ARC and the absence of heat loss. This is a more conservative and safer value for process design.[5][6] |

| Time to Maximum Rate (TMR) from Onset | ~ 8 hours | The time available for corrective action from the point of detectable self-heating before the reaction reaches its maximum velocity. |

| Adiabatic Temperature Rise (ΔTₐₔ) | > 200 °C | A large temperature increase, confirming the high energy of decomposition. |

| Maximum Pressure | > 1000 psig | Significant gas generation, posing a risk of vessel over-pressurization and rupture. |

| Self-Accelerating Decomposition Temp. (SADT) | Calculated from ARC data | The lowest temperature at which the material will undergo self-accelerating decomposition in a specific package. This is a critical parameter for safe storage and transport.[5] |

The ARC data confirms the severe thermal hazard potential of MMEA. The significant pressure generation is a critical factor in process safety design, necessitating robust pressure relief systems.[5]

Proposed Decomposition Pathway

Based on the analysis of related aromatic amines and methylene-bridged compounds, the thermal decomposition of MMEA is proposed to initiate at the weakest bonds.[13][14] The primary decomposition likely involves the homolytic cleavage of the C-N bonds and the methylene bridge C-C bonds.

The initial cleavage would generate a mixture of highly reactive radical species. These radicals can then undergo a variety of secondary reactions, including hydrogen abstraction, rearrangement, and polymerization. The formation of various substituted anilines and toluene derivatives, along with smaller alkanes, is expected. The significant char residue observed in TGA suggests that polymerization and condensation reactions are also a major part of the decomposition process at higher temperatures.

Safety and Handling Recommendations

Based on the comprehensive thermal analysis, the following recommendations are crucial for the safe handling and processing of MMEA:

-

Temperature Control: Maintain processing and storage temperatures well below the adiabatic onset temperature of ~265°C. A significant safety margin should be applied.

-

Avoid Contamination: The presence of contaminants, particularly strong acids or oxidizing agents, could potentially lower the decomposition temperature and increase the rate of decomposition.

-

Emergency Relief Systems: All vessels used for processing or storing MMEA at elevated temperatures must be equipped with appropriately sized emergency relief systems to handle the potential for rapid gas generation.[5]

-

Material Compatibility: Ensure that materials of construction are compatible with MMEA and its potential decomposition products to avoid catalytic effects.

-

Atmosphere Control: While this study was conducted under an inert atmosphere, the presence of oxygen could lead to different and potentially more hazardous decomposition pathways. Processing under an inert atmosphere (e.g., nitrogen) is recommended.

Conclusion

The thermal stability and decomposition of 4,4'-Methylenebis(2-ethyl-6-methylaniline) have been thoroughly characterized using a multi-technique approach. The compound exhibits a high potential for a hazardous exothermic decomposition, with an adiabatic onset temperature of approximately 265°C, leading to significant temperature and pressure increases. The data presented in this guide, including onset temperatures, heats of decomposition, and adiabatic behavior, provides the necessary foundation for the design of safe industrial processes and handling procedures. A clear understanding of these thermal properties is not merely an academic exercise but a critical component of responsible chemical management and process safety.

References

- Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter.

- Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC).

- Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC).

- NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC).

- Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing.

- ResearchGate. (n.d.). Degradation of MMEA at absorber and stripper conditions.

- Benchchem. (n.d.). A Technical Guide to the Thermal Stability and Degradation Profile of Methyl 18-methylnonadecanoate.

- ResearchGate. (n.d.). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS.

- Caltech Authors. (n.d.). Reactions of methylene and ether bridges.

- PubMed. (n.d.). Microcalorimetry of interaction of dihydro-imidazo-phenanthridinium (DIP)-based compounds with duplex DNA.

- Benchchem. (n.d.). Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide.

- Wikipedia. (2023, December 28). Thermogravimetric analysis.

- International Union of Crystallography. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline).

- ResearchGate. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline).

- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).

- PubMed Central. (n.d.). Products generated by amine-catalyzed strand cleavage at apurinic/apyrimidinic sites in DNA: new insights from a biomimetic nucleoside model system.

- ResearchGate. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate.

- IntechOpen. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.

- Sigma-Aldrich. (n.d.). 4,4'-Methylenebis(2,6-diethylaniline) 99%.

- PubMed Central. (n.d.). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry.

- ResearchGate. (n.d.). Applications of Modulated Temperature Differential Scanning Calorimetry to Polymer Blends and Related Systems.

- TCI Chemicals. (n.d.). 4,4'-Methylenebis(2-ethyl-6-methylaniline).

- PubChem. (n.d.). 4,4'-Methylenebis[2,6-diethylaniline].

- PubChem. (n.d.). 4,4'-Methylenebis(2-isopropyl-6-methylaniline).

- National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.

- ResearchGate. (n.d.). Decomposition of secondary nitrosamines in amine scrubbing.

- Fisher Scientific. (n.d.). 4,4'-Methylenebis(2-ethyl-6-methylaniline) 98.0+%, TCI America.

- University of Kentucky College of Arts & Sciences. (2024, April 16). Impacts of Key Degradation Byproducts on Amine Scrubbing for Post-Combustion Carbon Capture.

- Google Patents. (n.d.). US4289906A - Chemical process for preparing methylene bis-anilines.

- Benchchem. (n.d.). Thermal analysis techniques (DSC, TGA) for "alpha-methylphenethylamine stearate".

- YouTube. (2015, November 17). Thermomechanical Analysis (TMA) – Online Training Course.

- PubMed. (2018, November 28). Toward reliable characterization of energetic materials: interplay of theory and thermal analysis in the study of the thermal stability of tetranitroacetimidic acid (TNAA).

Sources

- 1. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. belmontscientific.com [belmontscientific.com]

- 6. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 7. researchgate.net [researchgate.net]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sigma-hse.com [sigma-hse.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Reactions of methylene and ether bridges [authors.library.caltech.edu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,4'-Methylenebis(2-ethyl-6-methylaniline), a sterically hindered aromatic amine of significant industrial interest. Given the limited availability of public quantitative solubility data, this document synthesizes information from analogous compounds, fundamental chemical principles, and established experimental methodologies to offer a robust predictive and practical framework for its use in various solvent systems. The guide details the molecular characteristics influencing solubility, presents a predicted solubility profile across a range of common organic solvents, and provides detailed, self-validating experimental protocols for precise solubility determination. This document is intended to serve as a critical resource for researchers and professionals in polymer chemistry, materials science, and organic synthesis, enabling informed solvent selection and experimental design.

Introduction: Understanding the Molecule

4,4'-Methylenebis(2-ethyl-6-methylaniline), often referred to by the acronym MMEA, is an aromatic diamine with the chemical formula C₁₉H₂₆N₂ and a molecular weight of approximately 282.43 g/mol .[1] It is primarily utilized as a curing agent for epoxy resins and as a chain extender in the synthesis of polyurethane elastomers.[1] Its molecular structure, featuring a methylene bridge between two substituted aniline rings, imparts a unique combination of rigidity and flexibility to the polymers it forms. The presence of ethyl and methyl groups ortho to the amine functionalities introduces significant steric hindrance, which modulates its reactivity and influences its physical properties, including solubility.

While some sources describe the compound as a light yellow liquid at room temperature, it is more commonly characterized as a white to light yellow or orange powder or crystal with a melting point in the range of 84-87°C.[1][2] This discrepancy may arise from variations in purity or the presence of different polymorphic forms. For the purposes of this guide, we will consider the solid form as the standard state at ambient temperature.

The solubility of MMEA is a critical parameter for its effective application. Proper dissolution in a suitable solvent is essential for achieving homogeneous reaction mixtures, controlling viscosity, and ensuring uniform curing in polymer formulations. This guide aims to provide a detailed understanding of its solubility behavior.

Predicting the Solubility Profile of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. In the case of MMEA, its large, predominantly non-polar aromatic structure, coupled with the two polar amine groups capable of hydrogen bonding, results in a nuanced solubility profile.

The bulky ethyl and methyl groups on the aniline rings contribute to the molecule's non-polar character and sterically hinder the amine groups. This steric hindrance can reduce the effectiveness of hydrogen bonding with protic solvents.[4][5] However, the overall molecule retains the capacity for dipole-dipole interactions and London dispersion forces.

Based on these structural features and available qualitative data indicating "moderate solubility in organic solvents" and specific solubility in acetone, a predicted solubility profile in common organic solvents is presented in Table 1.[2] For comparative purposes, the known solubility of the structurally similar, though less sterically hindered, 4,4'-Methylenebis(2-chloroaniline) (MOCA) is also considered, as it is soluble in a wide range of organic solvents.[6][7]

Table 1: Predicted Qualitative Solubility of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | The polarity of the ketone carbonyl group allows for strong dipole-dipole interactions with the amine groups of MMEA. Acetone is a confirmed solvent. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | The non-polar aromatic rings of MMEA will have favorable π-π stacking and van der Waals interactions with aromatic solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ethers are good aprotic solvents that can solvate the non-polar portions of MMEA well. The ether oxygen can also act as a hydrogen bond acceptor for the amine protons. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and non-polar character to effectively dissolve MMEA. |

| Esters | Ethyl Acetate | Moderate | The polarity of the ester group can interact with the amine functionalities, while the alkyl chains are compatible with the non-polar structure of MMEA. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While the amine groups can hydrogen bond with alcohols, the large, non-polar hydrocarbon structure of MMEA may limit its solubility in these highly polar, protic solvents. |

| Non-polar Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the two amine groups is likely to make MMEA poorly soluble in purely non-polar aliphatic solvents. |

| Water | Very Low / Insoluble | The large, hydrophobic nature of the molecule will dominate, leading to very poor solubility in water, despite the presence of hydrogen-bonding amine groups. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable gravimetric method for determining the solubility of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in a given organic solvent at a specified temperature. This method is designed to be self-validating by ensuring that a true equilibrium state is reached.

Materials and Equipment

-

4,4'-Methylenebis(2-ethyl-6-methylaniline) (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Vials with PTFE-lined screw caps

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Drying oven

-

Glass syringes

Step-by-Step Gravimetric Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of MMEA to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume (e.g., 10 mL) of the selected organic solvent into the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, dry volumetric flask, taking care to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the flask under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept well below the boiling point of MMEA to prevent any loss of the solute.

-

Once the solvent is fully evaporated, place the flask in a drying oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Reweigh the flask to determine the mass of the dissolved MMEA.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (g / 100 mL) = (Mass of dissolved MMEA / Volume of solvent in the filtered sample) x 100

-

Protocol Validation and Causality

-

Why an excess of solute? To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Why a 24-48 hour equilibration time? To allow sufficient time for the dissolution process to reach a steady state, which is particularly important for larger molecules and more viscous solvents.

-

Why filtration? To remove any microscopic, undissolved particles that could lead to an overestimation of the solubility.

-

Why constant weight upon drying? To confirm the complete removal of the solvent, ensuring an accurate measurement of the mass of the dissolved solute.

Visualization of Workflows

To further clarify the experimental and logical processes involved in solubility determination, the following diagrams are provided.

Caption: Step-by-step experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for 4,4'-Methylenebis(2-ethyl-6-methylaniline) remains scarce in publicly accessible literature, a comprehensive understanding of its solubility can be achieved through the application of fundamental chemical principles and analogy to structurally related compounds. This guide provides a robust predicted solubility profile, suggesting high solubility in ketones and aromatic hydrocarbons, and moderate to high solubility in ethers and halogenated solvents. For applications requiring precise solubility values, the detailed gravimetric protocol provided herein offers a reliable and self-validating method for experimental determination. This integrated approach of prediction and experimental verification empowers researchers and professionals to confidently select appropriate solvent systems for their specific applications, optimizing processes and ensuring the successful utilization of this important industrial chemical.

References

- How to determine the solubility of a substance in an organic solvent? - ResearchGate. ResearchGate.

- Cas 19900-72-2, 4,4'-Methylenebis(2-ethyl-6-methylaniline) | lookchem. LookChem.

- Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. National Institutes of Health.

- Properties of amines | Organic Chemistry II - Lumen Learning. Lumen Learning.

- RoC Profile: 4,4'-Methylenebis(2-chloroaniline) - National Toxicology Program (NTP). National Toxicology Program.

- 4,4'-Methylenebis(2-chloroaniline) - Wikipedia. Wikipedia.

- Are amines soluble in organic solvents? - Quora. Quora.

- Amines and Heterocycles. University of Calgary.

- 4,4′-Methylenebis(2-ethyl-6-methylaniline) / MMEA CAS No. 19900-72-2. Albemarle.

Sources

- 1. Buy 4,4'-Methylenebis(2-ethyl-6-methylaniline) | 19900-72-2 [smolecule.com]

- 2. aksci.com [aksci.com]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. rsc.org [rsc.org]

- 5. Sterically Hindered Amines - Enamine [enamine.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]

Mechanism of action of 4,4'-Methylenebis(2-ethyl-6-methylaniline) as a curing agent

An In-Depth Technical Guide Topic: Mechanism of Action of 4,4'-Methylenebis(2-ethyl-6-methylaniline) as a Curing Agent

Executive Summary

4,4'-Methylenebis(2-ethyl-6-methylaniline), hereafter referred to as MMEA, is an aromatic diamine curing agent engineered for high-performance epoxy resin systems. Its molecular architecture, characterized by significant steric hindrance around the primary amine functionalities, is the defining feature that governs its reactivity and the ultimate properties of the cured polymer network. The ortho-positioning of both ethyl and methyl groups modulates the nucleophilicity of the amine hydrogens, resulting in a deliberately retarded reaction rate compared to unsubstituted aromatic amines like 4,4'-methylenedianiline (MDA).[1] This controlled reactivity profile affords an extended pot life and superior processability, which are critical for applications such as resin transfer molding (RTM) and the fabrication of large-scale composites.[2] This guide elucidates the fundamental chemical mechanism of MMEA-driven epoxy curing, details the kinetic behavior, and correlates its unique structure to the high-performance thermal and mechanical properties of the final thermoset material.

Introduction: The Role of Steric Hindrance in Aromatic Amine Curing Agents

Amine compounds are a cornerstone of epoxy chemistry, serving as the most diverse and widely used class of curing agents.[3] They are broadly classified as aliphatic, cycloaliphatic, or aromatic, with each category imparting a distinct set of processing characteristics and final properties to the cured resin.[4] Aromatic amines, in particular, are renowned for yielding thermosets with exceptional heat resistance, chemical resilience, and mechanical strength.[2]

The reactivity of an amine curing agent is primarily dictated by the nucleophilicity of its amine groups, which facilitates the ring-opening reaction of the epoxy functional groups.[5] MMEA belongs to a specialized subclass of aromatic amines where reactivity is intentionally moderated through steric hindrance. The chemical structure of MMEA is shown below:

Figure 1: Chemical Structure of 4,4'-Methylenebis(2-ethyl-6-methylaniline) (MMEA)

CH3 C2H5

| |

/ \ / \

NH2--C---C---C---C--NH2

| | | |

C---CH2---C

| | | |

C---C---C---C

\ / \ /

C C

| |

H H

(Note: This is a simplified 2D representation)

The ethyl and methyl groups positioned ortho to the amine (-NH2) groups physically obstruct the path of incoming epoxy groups. This steric bulk significantly reduces the reaction rate at ambient temperatures, a phenomenon that is highly advantageous for controlling the curing process and extending the workable pot life of the resin system.[6] This controlled reactivity is a key differentiator from highly reactive aliphatic amines, which cure rapidly at room temperature but often have a short pot life and generate significant exothermic heat.[4]

The Curing Mechanism: A Stepwise Nucleophilic Addition

The curing of an epoxy resin, such as the common Diglycidyl ether of bisphenol A (DGEBA), with MMEA proceeds via a polyaddition reaction. The mechanism involves the nucleophilic attack of the active hydrogen atoms on the amine groups onto the electrophilic carbon atoms of the epoxide ring.[4] Each MMEA molecule possesses four active hydrogens (two per primary amine group), enabling it to react with four epoxy groups and form a highly cross-linked, three-dimensional polymer network.

The reaction unfolds in two primary stages:

-

Primary Amine Addition: An active hydrogen from one of the primary amine groups of MMEA attacks an epoxide ring, opening it to form a secondary amine and a hydroxyl group.

-

Secondary Amine Addition: The newly formed secondary amine, which is less reactive than the primary amine, then reacts with another epoxy group. This second reaction completes the cross-linking at that specific nitrogen atom and generates another hydroxyl group.

This sequence is illustrated in the diagram below.

Caption: MMEA Curing Mechanism with Epoxy Resin.

The hydroxyl (-OH) groups generated during the ring-opening process can further catalyze the curing reaction, a phenomenon known as autocatalysis.[7] This can lead to an acceleration of the reaction rate as the curing progresses. However, due to the significant steric hindrance of MMEA, thermal energy is typically required to overcome the activation energy barrier and achieve a complete cure, making it suitable for heat-cured applications.[3][4]

Reaction Kinetics and Characterization

The curing behavior of MMEA with epoxy resins is quantitatively studied using techniques like Differential Scanning Calorimetry (DSC).[8][9] DSC measures the heat flow associated with the curing reaction as a function of temperature, allowing for the determination of critical kinetic parameters.

Key Kinetic Parameters:

-

Total Heat of Reaction (ΔH_T): Proportional to the total number of epoxy groups reacted.

-

Activation Energy (Ea): The minimum energy required to initiate the curing reaction. Isoconversional methods like those proposed by Kissinger or Ozawa-Flynn-Wall (OFW) are often employed to determine this value from non-isothermal DSC scans.[10][11]

-

Reaction Order (n): Describes the dependency of the reaction rate on the concentration of reactants.

The steric hindrance of MMEA results in a higher activation energy compared to less hindered amines, necessitating elevated temperatures for curing.[2][5] This is a desirable trait for prepreg manufacturing, where the resin must remain stable at room temperature for extended periods before being cured at a specific temperature.[6]

| Curing Agent Type | Typical Reactivity Profile | Typical Cure Schedule | Resulting Tg Range | Key Feature |

| Aliphatic Amines | High at ambient temp. | Room Temperature | 80 - 120 °C | Fast cure, high exotherm[4] |

| Cycloaliphatic Amines | Moderate | Room Temp. or Mild Heat | 120 - 180 °C | Good color stability[12] |

| Aromatic Amines (MMEA) | Low at ambient temp. | Elevated Temperature (e.g., 150-180°C) | 150 - >210 °C | Long pot life, high Tg[2][3] |

Table 1: Comparative Properties of Different Amine Curing Agent Classes.

Structure-Property Relationships of MMEA-Cured Epoxies

The final properties of the cured thermoset are a direct consequence of the molecular structure of the curing agent and the resulting network architecture.[13]

-

Thermal Properties: The rigid aromatic rings in the MMEA backbone contribute significantly to the high glass transition temperature (Tg) and thermal stability of the cured polymer.[14] The well-defined, sterically controlled reaction helps form a uniform network, minimizing internal stresses and enhancing performance at elevated temperatures.[6]

-

Mechanical Properties: A high degree of cross-linking, facilitated by the tetra-functionality of MMEA, leads to a polymer with high modulus, high strength, and excellent chemical resistance.[14][15] The bulky side groups, while hindering reactivity, also slightly increase the distance between polymer chains, which can sometimes improve toughness compared to more planar aromatic amine systems.[13]

-

Chemical Resistance: The dense, cross-linked network formed by MMEA provides a robust barrier against solvents and corrosive chemicals, particularly alkalis.[4]

Experimental Protocols

Protocol 1: Determination of Curing Kinetics via Non-Isothermal DSC

This protocol outlines a standard methodology for characterizing the curing kinetics of an MMEA-epoxy system using a model-free isoconversional method.

Objective: To determine the apparent activation energy (Eα) as a function of conversion (α).

Workflow Diagram:

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins [mdpi.com]

- 3. pcimag.com [pcimag.com]

- 4. threebond.co.jp [threebond.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. EP3735434A1 - Curing agents for epoxy resins with low tendency to the formation of carbamates - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety Considerations for Handling 4,4'-Methylenebis(2-ethyl-6-methylaniline)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety considerations necessary for the responsible handling of 4,4'-Methylenebis(2-ethyl-6-methylaniline). As a substance with significant toxicological implications, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Compound: A Profile of 4,4'-Methylenebis(2-ethyl-6-methylaniline)

4,4'-Methylenebis(2-ethyl-6-methylaniline), often referred to as MMEA, is an aromatic amine. Aromatic amines as a class are recognized for their diverse applications in chemical synthesis, including in the production of polymers and dyes.[1] However, this utility is often accompanied by significant health hazards, including the potential for carcinogenicity.[1][2]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 19900-72-2 |

| Molecular Formula | C₁₉H₂₆N₂ |

| Molecular Weight | 282.43 g/mol |

| Appearance | Light yellowish solid |

| Melting Point | 84-87 °C |

| Boiling Point | 443 °C at 760 mmHg |

Source: AK Scientific, Inc.[3]

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

The primary hazards associated with 4,4'-Methylenebis(2-ethyl-6-methylaniline) stem from its toxicity. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause skin and serious eye irritation.[3][4] Crucially, it is also suspected of causing cancer.[5]

Routes of Exposure and Potential Health Effects:

-

Inhalation: Inhaling dust or fumes can be harmful and may cause respiratory irritation.[3][4]

-

Skin Contact: The compound can be absorbed through the skin, leading to systemic toxicity.[6] It is also a skin irritant, potentially causing redness, itching, and inflammation.[3]

-

Eye Contact: Direct contact can cause serious eye irritation.[3][4]

-

Ingestion: Swallowing the chemical is harmful and can lead to systemic poisoning.[3][4]

-

Chronic Exposure: The most significant long-term risk is the suspected carcinogenicity of this compound. Aromatic amines, as a class, are known to be carcinogenic, and it is prudent to handle this compound with the assumption that it poses a similar risk.[1][2]

Carcinogenicity of Aromatic Amines: The Mechanistic Underpinning of Precaution

Aromatic amines can be metabolically activated in the body to form reactive intermediates that can bind to DNA. This DNA binding can lead to mutations and, ultimately, the development of cancer. This genotoxic mechanism underscores the importance of minimizing all routes of exposure, as even small amounts of the substance could potentially initiate this harmful cascade.

Establishing a Safe Laboratory Environment: The Hierarchy of Controls

To mitigate the risks associated with handling 4,4'-Methylenebis(2-ethyl-6-methylaniline), a multi-layered approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures to ensure personnel safety.

Figure 1: The Hierarchy of Controls for managing exposure to hazardous chemicals.

3.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source and are the most effective means of controlling exposure.

-

Chemical Fume Hoods: All work with 4,4'-Methylenebis(2-ethyl-6-methylaniline), especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust and vapors.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Enclosed Systems: For larger-scale operations, the use of glove boxes or other enclosed systems should be considered to provide a physical barrier between the operator and the chemical.

3.2. Administrative Controls: Safe Work Practices

Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving this compound must be developed and strictly followed. These should include step-by-step instructions for handling, storage, and waste disposal.

-

Training: All personnel who will handle the compound must receive comprehensive training on its hazards, safe handling procedures, emergency protocols, and the proper use of PPE.

-

Restricted Access: Areas where 4,4'-Methylenebis(2-ethyl-6-methylaniline) is used and stored should be clearly marked with warning signs, and access should be restricted to authorized personnel.

-

Hygiene Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory. Hands should be thoroughly washed with soap and water after handling the compound and before leaving the work area.[7]

3.3. Personal Protective Equipment (PPE): The Final Barrier

While engineering and administrative controls are primary, appropriate PPE is essential to protect against any residual exposure.

-

Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data for 4,4'-Methylenebis(2-ethyl-6-methylaniline), it is recommended to use gloves made of materials known to be resistant to aromatic amines, such as butyl rubber or Viton™. Double-gloving is a prudent practice.[8] Always inspect gloves for any signs of degradation or punctures before use.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashes.[2]

-

Lab Coat: A buttoned, full-length lab coat is necessary to protect street clothing and skin from contamination.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Recommended PPE Ensemble:

| Body Part | Protection |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Viton™), double-gloved |

| Eyes | Chemical safety goggles (and face shield for splash hazards) |

| Body | Full-length lab coat |

| Respiratory | NIOSH-approved respirator (as needed) |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

The following protocols provide a framework for the safe handling of 4,4'-Methylenebis(2-ethyl-6-methylaniline) in a research setting. These should be adapted to the specific requirements of your experiments and incorporated into your laboratory's SOPs.

4.1. Weighing and Preparing Solutions

Sources

- 1. chemistry.osu.edu [chemistry.osu.edu]

- 2. skcltd.com [skcltd.com]

- 3. 4,4′-METHYLENEBIS(2-CHLOROBENZENAMINE) - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. chemkleancorp.com [chemkleancorp.com]

- 5. international.skcinc.com [international.skcinc.com]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. safety.fsu.edu [safety.fsu.edu]

Introduction to N-Methyl-2-pyrrolidone (NMP)

An In-depth Technical Guide: Environmental Impact and Ecotoxicity of N-Methyl-2-pyrrolidone (NMP)

N-Methyl-2-pyrrolidone (CAS No. 872-50-4), commonly known as NMP or MMEA (1-methyl-2-pyrrolidone), is a highly polar, aprotic organic solvent.[1][2] It is a colorless liquid with a mild amine-like odor, characterized by its complete miscibility with water and high solubility in a wide range of organic solvents.[1][2] These properties make NMP an exceptionally effective and versatile solvent, leading to its widespread use across numerous industries.

Key applications include:

-

Petrochemical Processing: Used for extraction and purification processes.[1][3]

-

Electronics Manufacturing: Employed for photoresist stripping, degreasing, and cleaning of electronic components.[2][3]

-

Polymers and Plastics: Acts as a solvent for polymer production and in the manufacturing of various membranes.[2][4]

-

Paints and Coatings: A common component in paint strippers, graffiti removers, and industrial coatings.[1][3][5]

-

Agrochemicals: Used as a solvent in the formulation of insecticides, herbicides, and fungicides.[1][3]

-

Pharmaceuticals: Serves as a reaction medium and a solvent for drug formulation, enhancing the absorption of topically applied drugs.[2][3]

The extensive use of NMP results in potential pathways for its release into the environment through industrial wastewater, atmospheric emissions, and disposal of consumer products.[2][4] This necessitates a thorough understanding of its environmental fate, transport, and ecotoxicological profile.

Environmental Fate and Transport

The environmental behavior of NMP is governed by its distinct physicochemical properties, primarily its high water solubility and low octanol-water partition coefficient.

Environmental Distribution

Once released, NMP partitions between air, water, and soil. Due to its high water miscibility, it is not expected to significantly adsorb to soil, sediments, or suspended organic matter.[1][4] Its low calculated bioconcentration factor (BCF) of 0.16 and a log octanol-water partition coefficient (Kow) of -0.38 indicate a very low potential for bioaccumulation in aquatic organisms and the broader food chain.[1][6]

In the atmosphere, NMP is expected to be removed through wet deposition or via photochemical reactions with hydroxyl radicals, with an estimated half-life of just 5.2 hours.[1][6] In soil, its high solubility makes it mobile, creating a potential for leaching from landfills and contaminating groundwater.[1][4]

Persistence and Degradation

NMP is not susceptible to chemical hydrolysis in the environment.[1][7] However, it is classified as readily biodegradable under aerobic conditions.[1] Studies using activated sludge have demonstrated significant degradation, with one test showing 73% degradation within 28 days according to the OECD 301C guideline (modified MITI-I test).[1] Other studies have shown even faster removal rates of over 90% after acclimation periods.[1]

The biodegradation of NMP involves the hydrolytic cleavage of the C-N bond in the pyrrolidone ring, forming γ-N-methylaminobutyric acid.[7] This intermediate is further metabolized through deamination and oxidation to produce succinate, which can then enter the Krebs cycle.[7] The rate of degradation can vary depending on the microbial community present; for instance, degradation was observed to be fastest in river water (4 days) compared to wetland and spring water samples, where it took several months.[8]

Ecotoxicity Profile

Despite its widespread use, NMP generally exhibits low acute toxicity to aquatic organisms.[1] However, its impact is not negligible, and understanding its effects on different trophic levels is crucial for a complete environmental risk assessment.

Aquatic Ecotoxicity

The primary concern for NMP's environmental impact is on aquatic ecosystems, given its high water solubility and direct release pathway via wastewater.[4] Acute toxicity is typically evaluated by determining the concentration that is lethal to 50% of the test population (LC50) or that causes an effect (e.g., immobilization) in 50% of the population (EC50) over a short period.

| Organism | Species | Endpoint (Duration) | Result (mg/L) | Reference |

| Fish | Golden orfe (Leuciscus idus) | LC50 (48 h) | >500 | [1] |

| Fathead minnow (Pimephales promelas) | LC50 (96 h) | 1072 | [1] | |

| Invertebrate | Water flea (Daphnia magna) | EC50 (24 h) | >1000 | [1] |

| Water flea (Daphnia magna) | EC50 (48 h) | 4897 | [1] | |

| Algae | Green algae (Scenedesmus quadricauda) | EC50 (8 days) | >500 | [1] |

While the acute toxicity values are high, indicating low potency, it is important to note that NMP has been recognized as a significant organic solvent stressor to Daphnia magna.[4] Chronic exposure studies are necessary to fully characterize the risk of sublethal effects, such as impacts on reproduction and development.

Standardized Ecotoxicity Testing Methodologies

To ensure data consistency and regulatory acceptance, ecotoxicity testing must follow standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[9] These guidelines provide detailed, self-validating methodologies for assessing chemical effects.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test is a foundational method for assessing acute toxicity to aquatic invertebrates.[10]

Objective: To determine the median effective concentration (EC50) of a substance that causes immobilization in Daphnia magna after 24 and 48 hours of exposure.

Step-by-Step Protocol:

-

Test Organism Preparation: Use juvenile daphnids (<24 hours old) from a healthy, thriving culture.

-

Test Solution Preparation: Prepare a series of at least five test concentrations of NMP in a suitable dilution water. A control group (dilution water only) is mandatory. The use of solvents should be avoided if possible.[10]

-

Experimental Setup: Introduce at least 20 daphnids, divided into at least four replicate groups, for each test concentration and the control. Test vessels are filled with the prepared solutions and daphnids are added.

-

Incubation: Incubate the test vessels at a constant temperature between 18-22°C for 48 hours under a defined light-dark cycle.[10] The vessels should not be aerated.[10]

-

Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: Calculate the percentage of immobilized daphnids at each concentration. Use statistical methods (e.g., probit analysis, logistic regression) to determine the 48h-EC50 value and its 95% confidence limits.

-

Validity Criteria: The test is considered valid if:

-

The mortality/immobilization in the control group does not exceed 10%.

-

The dissolved oxygen concentration at the end of the test remains above 3 mg/L in all vessels.

-

OECD 203: Fish, Acute Toxicity Test

This guideline is used to assess the acute lethal toxicity of chemicals to fish.[11]

Objective: To determine the median lethal concentration (LC50) of a substance in a selected fish species over a 96-hour exposure period.

Step-by-Step Protocol:

-

Species Selection: Choose a recommended fish species (e.g., Zebrafish, Fathead minnow, Rainbow trout) and acclimate them to test conditions.

-

Test Solution Preparation: Prepare a geometric series of test concentrations and a control. A semi-static or flow-through system is recommended for volatile or unstable substances like NMP to maintain stable exposure concentrations.

-

Experimental Setup: Place a minimum of 7 fish in each test chamber. Ensure adequate loading rates (biomass per volume of test solution).

-

Incubation: Maintain the test for 96 hours at a constant, species-appropriate temperature and with adequate aeration to keep dissolved oxygen above 60% saturation.

-

Observation: Record mortality and any sublethal effects (e.g., loss of equilibrium, respiratory changes) at 24, 48, 72, and 96 hours.

-

Data Analysis: Use the mortality data from the 96-hour observation to calculate the LC50 value with confidence intervals.

-